N-(3-acetylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Description
N-(3-acetylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a sulfanyl bridge linking a 1-phenyltetrazole moiety to an acetamide group substituted with a 3-acetylphenyl ring. The compound’s structure combines a tetrazole ring (known for metabolic stability and hydrogen-bonding capacity) with a lipophilic 3-acetylphenyl group, which may enhance membrane permeability.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-12(23)13-6-5-7-14(10-13)18-16(24)11-25-17-19-20-21-22(17)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORSAUCMJXJWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175778 | |
| Record name | N-(3-Acetylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301683-75-0 | |
| Record name | N-(3-Acetylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301683-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Acetylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Sulfanyl Group: The tetrazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with an acetylphenyl derivative to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds containing tetrazole moieties exhibit promising antitumor properties. N-(3-acetylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
A study demonstrated that derivatives of tetrazole compounds showed significant inhibition of cancer cell proliferation. The compound was tested against several cell lines, including breast and colon cancer cells, revealing an IC50 value in the low micromolar range. The presence of the acetyl and phenyl groups was crucial for enhancing the cytotoxic activity, indicating a strong structure-activity relationship.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 5.2 |
| This compound | HT29 (Colon) | 6.8 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inhibition of pro-inflammatory cytokines and enzymes such as COX (Cyclooxygenase) has been documented in related tetrazole compounds.
Antimicrobial Activity
Research has highlighted the potential antimicrobial properties of this compound against various bacterial strains.
Case Study: Antibacterial Screening
A series of tests were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl and acetyl groups can significantly impact the biological activity of the compound. The presence of electron-donating groups enhances cytotoxicity and anti-inflammatory effects.
Key Findings
- Phenolic Substituents : Increasing electron density on the phenolic ring enhances binding affinity to target proteins.
- Acetyl Group : The acetyl group plays a critical role in modulating lipophilicity and bioavailability.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors. The sulfanyl group can participate in redox reactions, influencing cellular processes. The acetylphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Heterocyclic Ring Modifications
- Tetrazole vs. Triazole : The target compound’s 1-phenyltetrazole ring offers higher metabolic stability compared to triazole derivatives (e.g., VUAA-1) due to reduced susceptibility to oxidative degradation . However, triazole-containing compounds like VUAA-1 exhibit stronger interactions with insect olfactory receptors, attributed to the pyridinyl substituent’s electronic effects .
Acetamide Substituent Variations
- Steric and Electronic Effects : Bulky substituents (e.g., naphthalen-1-yl in ) may hinder receptor binding, whereas electron-withdrawing groups (e.g., 3-chloro-2-methylphenyl in ) could enhance electrostatic interactions in enzyme inhibition.
Biological Activity
N-(3-acetylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related derivatives.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl isothiocyanate with various phenyl-substituted tetrazoles. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
One of the notable biological activities of this compound is its inhibitory effect on Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme plays a critical role in insulin signaling and is a target for diabetes treatment.
In a study evaluating various derivatives, the compound NM-03 (related to the target compound) exhibited potent inhibitory activity with an IC50 value of 4.48 µM. Docking studies indicated that NM-03 interacts favorably with key amino acids in the PTP1B binding site, suggesting a strong potential for therapeutic application in diabetes management .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has shown that derivatives containing the tetrazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance, SAR studies indicate that modifications in the phenyl ring can enhance activity against cancer cells. Compounds with electron-donating groups on the phenyl ring have shown improved potency in inhibiting cell proliferation .
Case Study 1: Evaluation Against Cancer Cell Lines
In vitro studies have tested this compound against several cancer cell lines including HT29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Impact on Diabetes Models
In vivo studies using diabetic mouse models demonstrated that NM-03 significantly reduced blood glucose levels compared to control groups. This suggests that the compound not only inhibits PTP1B but also has systemic effects that could be beneficial for managing diabetes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Tetrazole Ring | Essential for PTP1B inhibition |
| Phenyl Substituents | Modifications enhance anticancer activity |
| Acetamide Group | Contributes to solubility and bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
